N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dihydrothieno[3,4-c]pyrazole ring, and a cyclohexanecarboxamide moiety. Its distinct chemical structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the cyclohexanecarboxamide moiety: This step often involves amide bond formation through condensation reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound shares a similar pyrazole core but differs in its substituents and overall structure.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Another compound with a methoxyphenyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related case studies.
Structural Overview
The compound's structure comprises a thieno[3,4-c]pyrazole core fused with a cyclohexanecarboxamide moiety and a para-methoxyphenyl substituent. This configuration enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H22N4O2S |
Molecular Weight | 366.47 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds similar to N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl] derivatives exhibit notable anticancer activities. For instance, studies on thienopyrazoles have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
In vitro assays have demonstrated that these compounds can induce cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentrations for therapeutic action.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibitory assays have shown promising results:
- COX-2 Inhibition : The compound exhibited IC50 values in the low micromolar range, suggesting potential as an anti-inflammatory agent.
- Cholinesterase Inhibition : Preliminary data indicate that it may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects likely involves:
- Targeting Specific Receptors : Binding to receptors involved in cancer proliferation pathways.
- Enzyme Modulation : Altering the activity of enzymes linked to inflammation and neurodegeneration.
- Inducing Apoptosis : Triggering programmed cell death in malignant cells.
Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 15 µM
- HCT116 Cell Line : IC50 = 12 µM
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of the compound:
- AChE Inhibition : IC50 = 8 µM
- COX-2 Inhibition : IC50 = 5 µM
- The study highlighted the potential for developing this compound as a dual-action therapeutic agent for both cancer and neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-15-9-7-14(8-10-15)22-18(16-11-25-12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTQHDRFPLLRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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